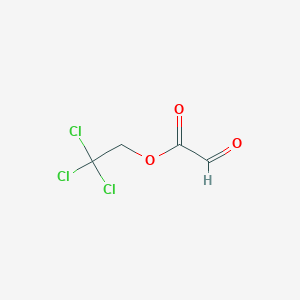
2,2,2-Trichloroethyl oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl oxoacetate is a chemical compound with the molecular formula C4H5Cl3O3. It is an ester derived from oxoacetic acid and 2,2,2-trichloroethanol. This compound is known for its use in various organic synthesis processes, particularly as a reagent and intermediate in the preparation of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl oxoacetate typically involves the esterification of oxoacetic acid with 2,2,2-trichloroethanol. One common method involves the reaction of oxoacetic acid with 2,2,2-trichloroethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl oxoacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding oxoacetic acid and 2,2,2-trichloroethanol.
Reduction: The compound can be reduced to form 2,2,2-trichloroethyl alcohol and other derivatives.
Substitution: The trichloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Oxoacetic acid and 2,2,2-trichloroethanol.
Reduction: 2,2,2-Trichloroethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloroethyl oxoacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and intermediates.
Medicine: Investigated for its potential use in drug synthesis and as a protecting group for sensitive functional groups during chemical reactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl oxoacetate involves its reactivity as an ester. The ester bond is susceptible to nucleophilic attack, leading to various chemical transformations. The trichloroethyl group can act as a leaving group in substitution reactions, facilitating the formation of new compounds. Additionally, the compound’s ability to undergo hydrolysis and reduction makes it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: A related compound used as a reagent and intermediate in organic synthesis.
2,2,2-Trichloroethyl chloroformate: Another derivative used for the protection of amines and alcohols during chemical reactions.
Uniqueness
2,2,2-Trichloroethyl oxoacetate is unique due to its specific ester structure, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to participate in various reactions, including hydrolysis, reduction, and substitution, makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
5317-23-7 |
|---|---|
Molecular Formula |
C4H3Cl3O3 |
Molecular Weight |
205.42 g/mol |
IUPAC Name |
2,2,2-trichloroethyl 2-oxoacetate |
InChI |
InChI=1S/C4H3Cl3O3/c5-4(6,7)2-10-3(9)1-8/h1H,2H2 |
InChI Key |
QMFFIPHTNSPZRD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)OC(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















